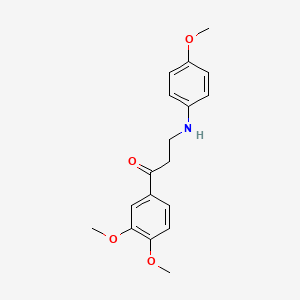

![molecular formula C15H21N5O2S B2958576 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219912-88-5](/img/structure/B2958576.png)

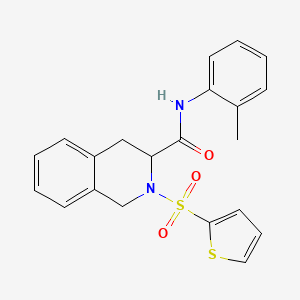

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a member of the class of organic compounds known as N-phenylureas . It’s a heterocyclic compound with a pyrazole nucleus, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular formula of C14H17N3O2S2 and an average mass of 323.436 .

Molecular Structure Analysis

The compound’s structure is characterized by a phenyl group linked to one nitrogen atom of a urea group . The tert-butyl group is a critical binding element by occupying a lipophilic domain in the kinase which is exposed upon rearrangement of the activation loop .Aplicaciones Científicas De Investigación

Photosynthetic Electron Transport Inhibition

Compounds with pyrazole derivatives, including modifications similar to the specified chemical, have been evaluated for their ability to inhibit photosynthetic electron transport. These compounds were found to exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. The structure-activity relationship analysis suggested that the inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).

Insecticidal Activity

A series of pyrazole amide derivatives were designed, synthesized, and shown to possess promising insecticidal activity, especially against Helicoverpa armigera (cotton bollworm). Molecular docking studies indicated that the binding modes of active compounds at the target receptor's active site were similar to that of known insecticides (Deng et al., 2016).

Cytotoxicity and Anticancer Applications

Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications (Hassan et al., 2014).

Multigram Synthesis

Research has been conducted on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating the feasibility of large-scale synthesis of structurally similar compounds (Iminov et al., 2015).

Antimicrobial and Anti-inflammatory Agents

A novel method for synthesizing thieno[2,3-c]pyrazole compounds, which bear structural resemblance to the specified chemical, demonstrated significant antibacterial and antifungal activities. Some of these compounds also showed high anti-inflammatory activity, highlighting their potential as antimicrobial and anti-inflammatory agents (El-Dean et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c1-15(2,3)20-12(10-7-23-8-11(10)17-20)16-13(21)9-6-19(4)18-14(9)22-5/h6H,7-8H2,1-5H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFHBIQCRUZRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

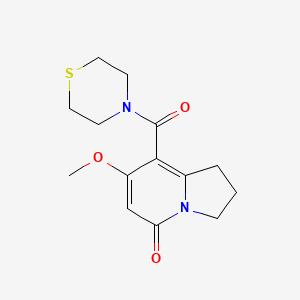

![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)

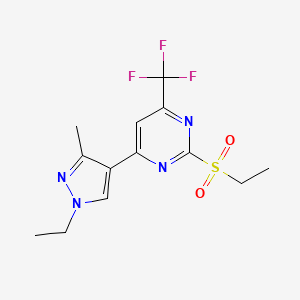

![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)

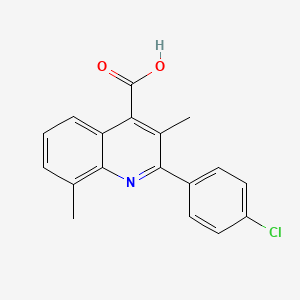

![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2958500.png)

![(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide](/img/structure/B2958512.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2958514.png)